N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 3-amino-4,5-dimethylphenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Naphthalene Carboxamide: The benzoxazole derivative is then coupled with naphthalene-1-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optical brighteners.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2,5-bis(benzoxazol-2-yl)thiophene, which are used as optical brighteners.
Naphthalene Carboxamides: Compounds like N-(naphthalen-1-yl)benzamide, which have similar structural features.
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is unique due to its combined benzoxazole and naphthalene carboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c1-16-14-24-25(15-17(16)2)31-27(29-24)20-11-7-13-23(18(20)3)28-26(30)22-12-6-9-19-8-4-5-10-21(19)22/h4-15H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIIDHCYSTGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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